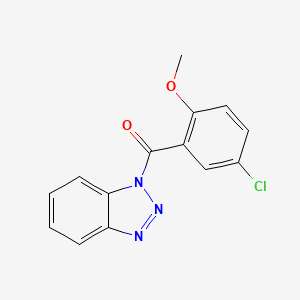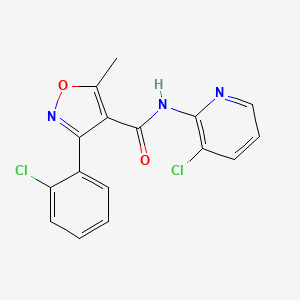
3-(2-chlorophenyl)-N-(3-chloro-2-pyridinyl)-5-methyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(3-chloro-2-pyridinyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly referred to as CLP290. This compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders. In
作用机制
The mechanism of action of CLP290 is not fully understood, but it is believed to act on the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain and temperature, and they are also expressed in the brain. CLP290 has been shown to activate TRPV1 channels, which leads to the release of neuroprotective factors and the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
CLP290 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). CLP290 has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, CLP290 has been shown to increase the expression of glutamate transporters, which can help to reduce excitotoxicity in the brain.
实验室实验的优点和局限性
CLP290 has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have low toxicity in animal studies. However, there are some limitations to using CLP290 in lab experiments. It is not very soluble in water, which can make it difficult to administer to animals. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on CLP290. One area of interest is its potential therapeutic applications in neurological disorders. Further studies are needed to determine its efficacy in animal models of these disorders and to determine the optimal dosing and administration schedule. Another area of interest is its mechanism of action. Further studies are needed to determine the specific molecular targets of CLP290 and to better understand how it exerts its neuroprotective effects. Finally, there is potential for the development of new analogs of CLP290 that may have improved pharmacological properties.
合成方法
The synthesis of CLP290 involves a multi-step process that includes the reaction of 3-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 3-chloro-2-pyridinyl chloride. The resulting compound is then reacted with 2-chlorophenyl isocyanate to form 3-(2-chlorophenyl)-3-chloro-2-pyridinyl isocyanate. This intermediate compound is then reacted with 5-methylisoxazole-4-carboxylic acid to form CLP290.
科学研究应用
CLP290 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. CLP290 has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-13(16(22)20-15-12(18)7-4-8-19-15)14(21-23-9)10-5-2-3-6-11(10)17/h2-8H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWREJZINJMECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)
![1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)
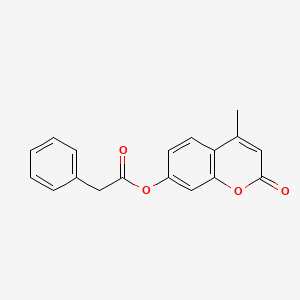
![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
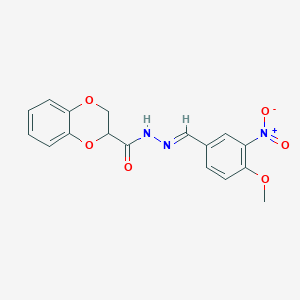
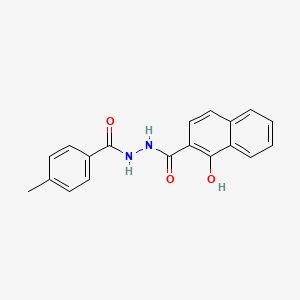
![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
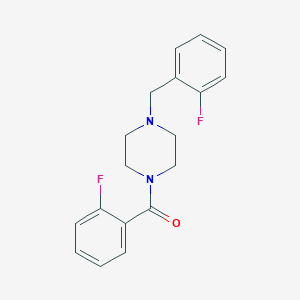
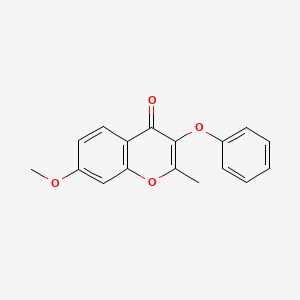
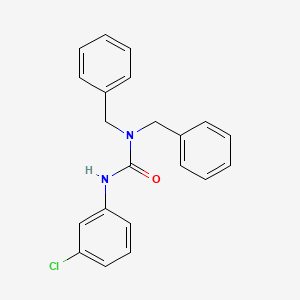
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)

